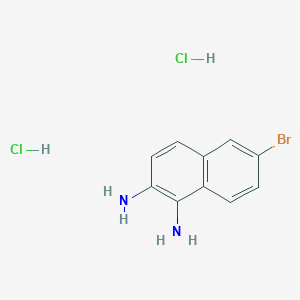

6-Bromonaphthalene-1,2-diamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

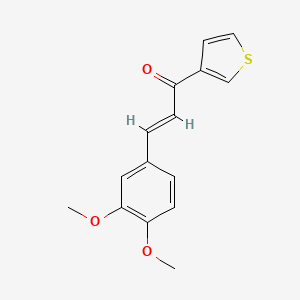

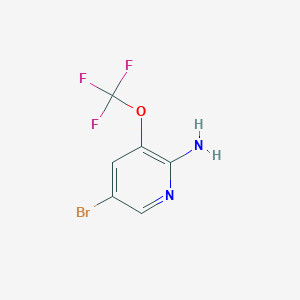

“6-Bromonaphthalene-1,2-diamine dihydrochloride” is a chemical compound with the CAS Number: 1820613-06-6 . It has a molecular weight of 273.56 and its molecular formula is C10H10BrClN2 . The compound is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for “6-Bromonaphthalene-1,2-diamine dihydrochloride” is 1S/C10H9BrN2.ClH/c11-7-2-3-8-6 (5-7)1-4-9 (12)10 (8)13;/h1-5H,12-13H2;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

“6-Bromonaphthalene-1,2-diamine dihydrochloride” is a powder . It has a molecular weight of 273.56 and its molecular formula is C10H10BrClN2 . The compound is typically stored at room temperature .Scientific Research Applications

Synthesis and Optical Properties

A study by Thalacker, Röger, and Würthner (2006) delves into the synthesis and optical properties of core-substituted naphthalene diimides, highlighting a method for synthesizing amino-functionalized naphthalene diimides with significant shifts in absorption maxima and notable fluorescence quantum yields. This research indicates the relevance of such compounds in the development of dyes and materials with specific optical properties, potentially applicable to "6-Bromonaphthalene-1,2-diamine dihydrochloride" for similar uses in materials science and photonic applications (Thalacker, Röger, & Würthner, 2006).

Environmental Impact and Combustion Byproducts

Evans and Dellinger (2003) investigated the formation of dioxins from the high-temperature pyrolysis of brominated hydrocarbons, including bromonaphthalenes. Their work sheds light on the environmental impact and hazards associated with the combustion of materials containing brominated compounds. The study provides valuable insights into the potential risks and chemical behaviors of "6-Bromonaphthalene-1,2-diamine dihydrochloride" when exposed to high-temperature conditions, emphasizing the importance of understanding these processes for environmental protection and safety (Evans & Dellinger, 2003).

Molecular and Lattice Studies

Research on the molecular motions and lattice stability of disordered organic alloys, including dibromonaphthalenes, by Bellows and Prasad (1977), contributes to our understanding of the physical properties of such compounds. Their work, focusing on the effects of chemical perturbations on lattice stability, could offer a foundation for studying "6-Bromonaphthalene-1,2-diamine dihydrochloride" in the context of crystal engineering and materials science, potentially influencing the design and development of new materials with desirable physical properties (Bellows & Prasad, 1977).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely.

properties

IUPAC Name |

6-bromonaphthalene-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2.2ClH/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13;;/h1-5H,12-13H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYRLPVABGJSSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)N)C=C1Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrCl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2,6-Diazaspiro[3.3]heptan-2-yl}ethan-1-one; trifluoroacetic acid](/img/structure/B2891545.png)

![N-(1-cyanocyclopentyl)-2-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl}amino)acetamide](/img/structure/B2891552.png)